![molecular formula C39H46N4O8 B3119622 5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine CAS No. 252337-60-3](/img/structure/B3119622.png)
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
Overview
Description
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a compound with the molecular formula C39H46N4O8 . It has a molecular weight of 698.8 g/mol . The compound has several synonyms, including (E)-N-(6-Aminohexyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide .
Molecular Structure Analysis
The compound’s structure includes a 2’-deoxy-5’-O-DMT-uridine moiety, an acrylamide group, and a 6-aminohexyl group . The 3D structure of the compound is not available due to the complexity of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 698.8 g/mol . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
Synthesis of Nucleotide Probes
Compounds such as 5-[N-(6-amino-hexyl)-acrylamide]-2′,3′-didehydro-2′,3′-dideoxy-uridine are prepared through palladium acetate-triphenylphosphine-catalyzed reactions for potential applications in creating nucleotide probes carrying fluorescent labels. Although these particular compounds did not show activity against HIV-1, their synthesis contributes to the broader field of nucleotide probe development (Ciurea et al., 2001).
Antiprotozoal Applications
Symmetrical and unsymmetrical α,ω-nucleobase mono- and bis-amide conjugated systems containing aliphatic, aromatic, or saccharidic linkages have been synthesized, showing potential as antiprotozoal agents. These compounds, including modifications of uridine, demonstrate how chemical synthesis can lead to biologically active molecules with specific applications in combating protozoal infections (Boncel et al., 2010).
Antiviral Activity
Research on carbocyclic analogues of uridines with substituents at position 5 of the uracil moiety has shown that some of these analogues exhibit significant in vitro activity against herpes simplex virus types 1 and 2. This illustrates the potential of chemically modified uridines in developing new antiviral drugs (Shealy et al., 1983).
Modification of Oligonucleotides
Modifications of uridine and other nucleosides are crucial for the development of oligonucleotide-based probes and therapeutics. For example, porphyrin conjugated to DNA through a 2'-amido-2'-deoxyuridine linkage allows for the creation of oligonucleotides with internal modifications, paving the way for the development of biomimetic arrays and potentially new therapeutic strategies (Sitaula & Reed, 2008).
Genomic Applications
The synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides demonstrate their utility in genomic applications. Such modifications enhance the reactivity of amino groups versus hydroxyls, facilitating their use in biological, pharmaceutical, and genomic contexts. These analogs can be efficiently incorporated into DNA, offering new avenues for genomic sequence analysis (Wolfe et al., 2002).
properties
IUPAC Name |
(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)/b21-12+/t33-,34+,36+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVIYIHUBJELH-JFYNCNQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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